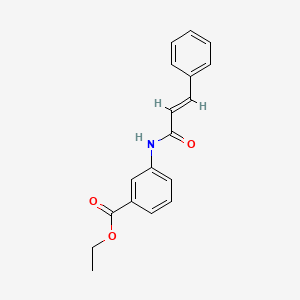

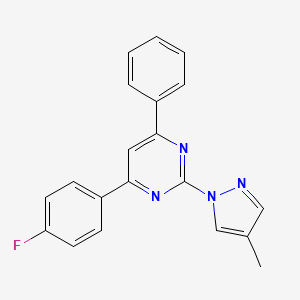

1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is widely used in scientific research to understand its mechanism of action and its effects on the biochemical and physiological systems of the body. TFMPP has been found to have various applications in scientific research, including the study of the nervous system, neurotransmitters, and drug interactions.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine: has been studied for its potential use as an antimicrobial agent. The piperazine nucleus, often found in biologically active compounds, can be modified to enhance its interaction with microbial cell targets. This compound, with its specific substituents, may disrupt cell wall synthesis or interfere with essential enzymes within microbial cells, leading to potential applications in treating bacterial infections .

Antioxidant Properties

The structural framework of this compound suggests it could act as an effective antioxidant. By donating electrons, it can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. Research into its antioxidant capacity could lead to applications in preventing or treating diseases associated with oxidative stress .

Antihistaminic Activity

Piperazine derivatives are known for their antihistaminic effects. This particular compound could be explored for its ability to bind to histamine receptors and prevent the release of histamine from cells, which is a key factor in allergic reactions. It could be used in the development of new antihistamine drugs .

Anticancer Research

The compound’s ability to interact with various cellular targets makes it a candidate for anticancer research. It could be designed to target specific cancer cell lines, inhibit tumor growth, or be used in synergy with other chemotherapy agents to enhance their efficacy .

DNA and Protein Binding

This compound could be utilized in the study of DNA and protein interactions due to its potential to form stable complexes with biological macromolecules. This application is crucial in understanding genetic regulation and protein function, as well as in the development of new therapeutic agents .

Catalyst in Polymerization

In the field of polymer science, 1-(4-chlorophenyl)-4-(4-ethoxybenzyl)piperazine could serve as a catalyst in ring-opening polymerization (ROP) processes. Its structural properties may allow it to facilitate the polymerization of cyclic monomers, leading to the production of polymers with specific characteristics .

Metal-Organic Frameworks (MOFs)

The compound’s ability to act as a ligand for metal ions opens up possibilities for creating metal-organic frameworks. MOFs have a variety of applications, including gas storage, separation, and catalysis. Research into the compound’s use in MOF synthesis could lead to the development of materials with novel properties .

Neuropharmacological Studies

Given the piperazine core’s prevalence in neuroactive compounds, this derivative could be investigated for its effects on the central nervous system. It may have applications in the treatment of neurological disorders or as a tool in neuropharmacological research .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-4-[(4-ethoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-2-23-19-9-3-16(4-10-19)15-21-11-13-22(14-12-21)18-7-5-17(20)6-8-18/h3-10H,2,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPKPPLLEWKFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5668344.png)

![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)

![diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)

![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5668378.png)

![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)

![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)

![3-benzyl-7,8-dimethoxy-1,5-dimethyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5668412.png)

![N'-[(3S*,4R*)-1-(3-chloro-4-fluorobenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5668430.png)

![rel-(3aR,6aR)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5668437.png)

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)phenyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5668451.png)